2-Butenamide, N-(2,5-dimethoxyphenyl)-3-methyl-
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Overview
Description
N-(2,5-dimethoxyphenyl)-3-methylbut-2-enamide is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethoxyphenyl group attached to a butenamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-methylbut-2-enamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable amine and an appropriate alkylating agent. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of N-(2,5-dimethoxyphenyl)-3-methylbut-2-enamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N-(2,5-dimethoxyphenyl)-3-methylbut-2-enamide include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-methylbut-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific receptors or enzymes.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-3-methylbut-2-enamide can be compared with other similar compounds, such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): This compound is a potent serotonin 5-HT2A receptor agonist with hallucinogenic effects.
N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe): Another hallucinogenic compound with similar chemical structure and pharmacological properties.
N-(2-methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe): Similar to 25I-NBOMe and 25B-NBOMe, this compound also acts on serotonin receptors and has psychoactive effects.
The uniqueness of N-(2,5-dimethoxyphenyl)-3-methylbut-2-enamide lies in its specific chemical structure and the resulting properties, which may differ from those of other similar compounds in terms of potency, selectivity, and applications.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C13H17NO3/c1-9(2)7-13(15)14-11-8-10(16-3)5-6-12(11)17-4/h5-8H,1-4H3,(H,14,15) |
InChI Key |
SIOULVGQXKBFSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=CC(=C1)OC)OC)C |
Origin of Product |
United States |
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